Meteneprost potassium
Meteneprost potassium
9-deoxy-9-methylene-16,16-dimethyl Prostaglandin E2 (metenprost) is a potent analog of PGE2 with an extended half-life in vivo. In combination with various other PG derivatives, metenprost results in the termination of first trimester pregnancy in monkeys. A single intramuscular injection containing 0.5 mg of metenprost and 7.5 mg of 17-phenyl trinor PGF1α is very effective in terminating early pregnancy. This PG mixture is ineffective on monkeys in their third trimester of pregnancy. Metenprost, when compared to PGE2 and PGF1α, in monkey and rat, does not result in unwanted side effects such as fever or gastrointestinal problems.
Brand Name:
Vulcanchem
CAS No.:
122576-55-0
VCID:
VC20851886
InChI:
InChI=1S/C23H38O4.K/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27;/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27);/q;+1/p-1/b9-7-,14-13+;/t18-,19+,20+,21+;/m0./s1
SMILES:
CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)[O-])O)O.[K+]
Molecular Formula:
C23H37KO4
Molecular Weight:
416.6 g/mol
Meteneprost potassium
CAS No.: 122576-55-0
Cat. No.: VC20851886
Molecular Formula: C23H37KO4
Molecular Weight: 416.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 9-deoxy-9-methylene-16,16-dimethyl Prostaglandin E2 (metenprost) is a potent analog of PGE2 with an extended half-life in vivo. In combination with various other PG derivatives, metenprost results in the termination of first trimester pregnancy in monkeys. A single intramuscular injection containing 0.5 mg of metenprost and 7.5 mg of 17-phenyl trinor PGF1α is very effective in terminating early pregnancy. This PG mixture is ineffective on monkeys in their third trimester of pregnancy. Metenprost, when compared to PGE2 and PGF1α, in monkey and rat, does not result in unwanted side effects such as fever or gastrointestinal problems. |
|---|---|
| CAS No. | 122576-55-0 |
| Molecular Formula | C23H37KO4 |
| Molecular Weight | 416.6 g/mol |
| IUPAC Name | potassium;(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoate |
| Standard InChI | InChI=1S/C23H38O4.K/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27;/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27);/q;+1/p-1/b9-7-,14-13+;/t18-,19+,20+,21+;/m0./s1 |
| Standard InChI Key | AWJFDDHQLBRQDS-PWOMVKEHSA-M |
| Isomeric SMILES | CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)[O-])O)O.[K+] |
| SMILES | CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)[O-])O)O.[K+] |
| Canonical SMILES | CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)[O-])O)O.[K+] |
| Appearance | Assay:≥98%A crystalline solid |
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